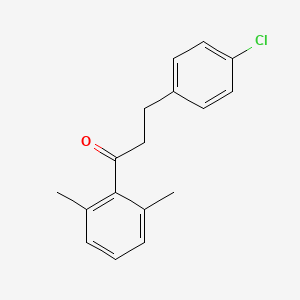
4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Biological Impact
Benzophenones, due to their widespread use in personal care products, have been frequently detected in aquatic environments. Studies have shown that these compounds can undergo transformations, such as conversion to benzophenone-1 (BP-1), and accumulate in aquatic organisms. For instance, exposure to benzophenone-3 (BP-3), a closely related compound, leads to alterations in gene expression related to the hormonal system in zebrafish, suggesting potential endocrine-disrupting activities at both adult and embryonic life stages. These changes include down-regulation of estrogen receptor 1, androgen receptor, and aromatase B in the brain of adult male zebrafish, indicative of antiandrogenic activity (Blüthgen, Zucchi, & Fent, 2012).
Metabolic and Pharmacokinetic Studies
Metabolism studies of benzophenone derivatives in animal models have identified various metabolites, elucidating the metabolic pathways these compounds undergo. For example, benzophenone-3 metabolites in rats include benzophenone oxime, benzophenone oxime glucuronide, and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, among others. These findings highlight the metabolic transformation benzophenone compounds can undergo, leading to a diverse range of metabolites with potential biological activities (Liu et al., 2005).
Ecotoxicological Effects
Benzophenones have also been studied for their ecotoxicological effects, particularly on aquatic organisms. The exposure of freshwater caddisfly larvae to organic UV filters, including benzophenone derivatives, has shown feeding inhibition and alterations in energy metabolism, highlighting the potential ecological risks posed by these compounds in aquatic environments (Campos et al., 2017).
Mechanism of Action
The mechanism of action of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone is not specified in the sources I have. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if the compound is not intended for human or veterinary use.
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound. The MSDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHILKVXRYHSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645106 | |
| Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-00-4 | |
| Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)

